molecular formula C5H8BrN B15124921 6-Bromo-3-azabicyclo[3.1.0]hexane

6-Bromo-3-azabicyclo[3.1.0]hexane

Cat. No.: B15124921
M. Wt: 162.03 g/mol
InChI Key: UMKRSNXAKMSWQP-UHFFFAOYSA-N
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Description

6-Bromo-3-azabicyclo[3.1.0]hexane is a heterocyclic compound that features a bicyclic structure with a bromine atom attached to the sixth carbon and a nitrogen atom incorporated into the ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method includes the reaction of bromoacetyl bromide with a suitable amine under basic conditions to form the bicyclic structure. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) with sodium bicarbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 6-azido-3-azabicyclo[3.1.0]hexane, while oxidation with hydrogen peroxide could form an N-oxide derivative .

Scientific Research Applications

6-Bromo-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Bromo-3-azabicyclo[3.1.0]hexane exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The bromine atom and the bicyclic structure allow it to fit into specific binding sites, inhibiting or modulating the activity of the target. The nitrogen atom can form hydrogen bonds or coordinate with metal ions, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile building block in synthetic chemistry and a valuable tool in drug discovery .

Biological Activity

6-Bromo-3-azabicyclo[3.1.0]hexane is a bicyclic compound with significant potential in medicinal chemistry, particularly in neuropharmacology. Its unique structural features, including a bromine atom and a nitrogen-containing bicyclic framework, facilitate interactions with various biological targets, making it a candidate for drug development aimed at treating neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly cholinergic receptors. The bromine atom enhances the compound's binding affinity, while the nitrogen atom allows for hydrogen bonding, which stabilizes its interaction with biological targets. This interaction can modulate neurotransmission pathways, potentially influencing cognitive functions and offering therapeutic effects in conditions such as Alzheimer's disease.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Neurotransmitter Modulation : The compound has been shown to modulate cholinergic activity, which is crucial for cognitive processes and memory formation.
  • Antinociceptive Properties : It acts as an antagonist to morphine-induced antinociception, indicating potential applications in pain management .
  • Anticancer and Antidiabetic Effects : As part of the spirocyclic class of compounds, it exhibits antioxidant properties and may contribute to anticancer and antidiabetic activities .

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on cholinergic signaling in animal models. The results demonstrated a significant increase in acetylcholine levels in the hippocampus, suggesting enhanced cognitive function .

Study 2: Antinociceptive Activity

Another research focused on the compound's ability to counteract morphine-induced pain relief in rodent models. The findings indicated that this compound effectively blocked morphine's analgesic effects, positioning it as a potential opioid antagonist .

Synthesis and Structural Variants

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cyclopropanation reactions . Its structural analogs also exhibit notable biological activities:

Compound NameStructural FeaturesBiological Activity
3-Azabicyclo[3.1.0]hexaneBase structure without halogen substitutionNeurotransmitter modulation
6-Chloro-3-azabicyclo[3.1.0]hexaneChlorine instead of brominePotentially similar activity
6-Bromo-2-methyl-3-azabicyclo[3.1.0]hexaneMethyl group additionAltered pharmacokinetics

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of halogenation patterns.

Properties

Molecular Formula

C5H8BrN

Molecular Weight

162.03 g/mol

IUPAC Name

6-bromo-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H8BrN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2

InChI Key

UMKRSNXAKMSWQP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2Br)CN1

Origin of Product

United States

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